molecular formula C3H9NO3 B14616187 Acetic acid--O-methylhydroxylamine (1/1) CAS No. 58672-06-3

Acetic acid--O-methylhydroxylamine (1/1)

Katalognummer: B14616187
CAS-Nummer: 58672-06-3
Molekulargewicht: 107.11 g/mol
InChI-Schlüssel: RYUQELPFJLDDEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–O-methylhydroxylamine (1/1) is a compound that combines acetic acid and O-methylhydroxylamine in a 1:1 ratio Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour tasteIt is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of acetic acid–O-methylhydroxylamine involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:

(CH3)2CNOCH3+H2O(CH3)2CO+H2NOCH3(CH₃)₂CNOCH₃ + H₂O → (CH₃)₂CO + H₂NOCH₃ (CH3​)2​CNOCH3​+H2​O→(CH3​)2​CO+H2​NOCH3​

Another method involves the methanolysis of hydroxylamine sulfonates:

H2NOSO3+CH3OHH2NOCH3+HSO4H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻ H2​NOSO3−​+CH3​OH→H2​NOCH3​+HSO4−​

These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of acetic acid–O-methylhydroxylamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–O-methylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts .

Major Products

The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of acetic acid–O-methylhydroxylamine involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid–O-methylhydroxylamine is unique due to its combination of acetic acid and O-methylhydroxylamine, which imparts distinct chemical properties and reactivity. Its ability to inhibit BER and form stable imines makes it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

58672-06-3

Molekularformel

C3H9NO3

Molekulargewicht

107.11 g/mol

IUPAC-Name

acetic acid;O-methylhydroxylamine

InChI

InChI=1S/C2H4O2.CH5NO/c1-2(3)4;1-3-2/h1H3,(H,3,4);2H2,1H3

InChI-Schlüssel

RYUQELPFJLDDEL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.